REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[C:10]([CH3:14])([CH3:13])[C:11]#[N:12].[Br:15]N1C(=O)CCC1=O>C(O)(C(F)(F)F)=O>[Br:15][C:5]1[C:6]([O:8][CH3:9])=[CH:7][C:2]([Cl:1])=[C:3]([C:10]([CH3:14])([CH3:13])[C:11]#[N:12])[CH:4]=1
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Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)OC)C(C#N)(C)C
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The orange solution was stirred for 2 h/25° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Type
|
ADDITION
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Details
|
Water (200 mL) was added
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Type
|
STIRRING
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Details
|
the mixture was stirred vigorously for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Type
|
CUSTOM
|
Details
|
The pure product was isolated as white needles
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=CC(=C(C1)C(C#N)(C)C)Cl)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |